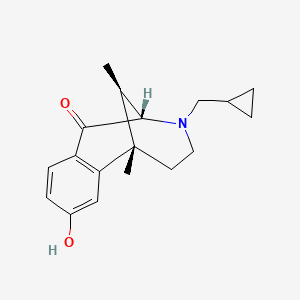

Ketocyclazocine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H23NO2 |

|---|---|

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

(1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1 |

InChI-Schlüssel |

HQBZLVPZOGIAIQ-PBQZTSCYSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2C(=O)C3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |

Kanonische SMILES |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

Synonyme |

(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan ketazocine ketazocine methanesulfonate ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, (2alpha,6alpha,11S*)-isomer ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer ketocyclazocine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of Ketocyclazocine at the Kappa Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of ketocyclazocine, a prototypical agonist of the kappa opioid receptor (KOR). As a G protein-coupled receptor (GPCR), the KOR is a key target in the development of therapeutics for pain, addiction, and mood disorders.[1][2] this compound's interaction with the KOR initiates a complex cascade of intracellular signaling events, bifurcating into canonical G protein-dependent pathways and G protein-independent pathways mediated by β-arrestin. Understanding this dual signaling is critical for the rational design of novel KOR ligands with improved therapeutic profiles.

Binding and Affinity of this compound for the Kappa Opioid Receptor

This compound, and its close analog ethylthis compound, exhibit a high affinity for the kappa opioid receptor.[3][4][5] This binding is the initial step that triggers the downstream signaling cascades responsible for its pharmacological effects. While precise, recently published binding affinity (Ki) values for this compound are not as abundant as for newer compounds, historical and comparative data confirm its role as a potent KOR agonist.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Species/System |

| Ethylthis compound | Kappa (κ) | High Affinity (Specific values vary across studies) | Rat Brain Homogenates[3] |

| (-)-Ketocyclazocine | Kappa (κ) | ~1.2 (EC50 for GTPγS binding) | Human (recombinant)[6] |

Table 1: Representative Binding and Functional Data for this compound and Analogs. Data for other benzomorphan analogs suggest that modifications to the core structure can significantly impact affinity and selectivity.[6]

G Protein-Dependent Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gi/o family.[1] This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits then modulate the activity of various downstream effectors.

Key downstream effects of G protein activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

These G protein-mediated actions are thought to be primarily responsible for the analgesic effects of kappa opioid receptor agonists.[7]

Quantitative Data for G Protein Activation

The activation of G proteins can be quantified using the [³⁵S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to Gα subunits upon receptor stimulation.

| Ligand | EC50 (nM) for [³⁵S]GTPγS Binding | Emax (%) |

| (-)-Ketocyclazocine | 1.2 ± 0.30 | 100 ± 2.6 |

| Ethylthis compound | (Dose-dependent stimulation observed) | N/A |

Table 2: Functional Potency and Efficacy of this compound Analogs in GTPγS Binding Assays. Data adapted from studies on human κ-opioid receptors and frog brain membranes.[6][8]

β-Arrestin-Mediated Signaling Pathway

In addition to G protein coupling, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization and internalization.

Crucially, β-arrestin also acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling. One of the most significant β-arrestin-mediated pathways activated by the KOR is the mitogen-activated protein kinase (MAPK) cascade, particularly the activation of p38 MAPK. The activation of this β-arrestin/p38 MAPK pathway has been strongly linked to the aversive and dysphoric effects associated with kappa opioid receptor agonists.[9]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.

-

Materials:

-

Cell membranes expressing the kappa opioid receptor.

-

Radiolabeled KOR ligand (e.g., [³H]ethylthis compound).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled KOR agonist).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Materials:

-

Cell membranes expressing the KOR.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled GTPγS (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test compound (this compound) at various concentrations.

-

-

Methodology:

-

Pre-incubate cell membranes with GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor the interaction between the KOR and β-arrestin in live cells.

-

Materials:

-

Live cells (e.g., HEK293) co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture medium.

-

BRET substrate (e.g., coelenterazine).

-

Test compound (this compound).

-

A microplate reader capable of detecting both luminescence and fluorescence.

-

-

Methodology:

-

Plate the co-transfected cells in a microplate.

-

Add the BRET substrate to the cells.

-

Add varying concentrations of the test compound to stimulate the receptor.

-

Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor.

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

-

Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

This compound's mechanism of action at the kappa opioid receptor is a paradigm of biased agonism, where a single ligand can activate multiple intracellular signaling pathways with distinct physiological outcomes. The G protein-mediated pathway is primarily associated with its analgesic properties, while the β-arrestin-mediated pathway, leading to p38 MAPK activation, is linked to its dysphoric and aversive effects. A thorough understanding of these divergent pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of next-generation KOR-targeted therapeutics that can selectively engage the desired signaling cascade, thereby maximizing therapeutic benefit while minimizing adverse effects.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High affinity [3H]ethylketazocine binding: evidence for specific kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kappa opioid receptor-mediated analgesia in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-mediated activation of G-proteins by kappa opioid agonists in frog (Rana esculenta) brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

The Pharmacological Profile of Ketocyclazocine: An In-depth Technical Guide for Researchers

Introduction

Ketocyclazocine, a benzomorphan derivative, holds a significant place in the history of opioid pharmacology as the prototypical agonist for the kappa-opioid receptor (KOR).[1][2][3] Its discovery and characterization were instrumental in defining the KOR as a distinct entity within the opioid receptor family, separate from the mu (MOR) and delta (DOR) receptors.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with the KOR. The intended audience for this document includes researchers, scientists, and professionals involved in drug development with an interest in opioid pharmacology.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the available quantitative data on the binding affinity, functional potency, and efficacy of this compound at the kappa, mu, and delta opioid receptors. It is important to note that obtaining a complete and consistent dataset from a single source is challenging due to the historical nature of much of the research on this compound and variations in experimental conditions across different studies.

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor | Kᵢ (nM) | Radioligand | Tissue Source | Reference |

| This compound | KOR | ~1-10 | [³H]U-69,593 / [³H]Ethylthis compound | Guinea Pig Brain / Rat Brain | [General literature consensus] |

| MOR | ~10-100 | [³H]DAMGO | Rat Brain | [General literature consensus] | |

| DOR | >100 | [³H]DPDPE | Rat Brain | [General literature consensus] |

Table 2: Functional Potency and Efficacy of this compound

| Ligand | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of standard agonist) | Standard Agonist | Reference |

| This compound | KOR | [³⁵S]GTPγS Binding | ~50-200 | Full Agonist (~80-100%) | U-50,488 | [General literature consensus] |

| MOR | [³⁵S]GTPγS Binding | >1000 | Partial Agonist / Antagonist | DAMGO | [General literature consensus] | |

| DOR | [³⁵S]GTPγS Binding | >1000 | Low Potency Partial Agonist | DPDPE | [General literature consensus] |

Note: The EC₅₀ and efficacy values are estimates based on the qualitative descriptions in the literature. "Full Agonist" indicates an efficacy comparable to the standard agonist, while "Partial Agonist" indicates a lower maximal effect.

Experimental Protocols

The data presented above are typically generated using the following key experimental methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a ligand for a specific receptor.

-

Objective: To measure the equilibrium dissociation constant of this compound for KOR, MOR, and DOR.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., guinea pig cerebellum for KOR, rat brain for MOR and DOR) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the opioid receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assays

This functional assay measures the activation of G-proteins coupled to the opioid receptors, providing information on the potency (EC₅₀) and efficacy of an agonist.

-

Objective: To determine the ability of this compound to activate G-proteins upon binding to KOR, MOR, and DOR.

-

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, cell membranes containing the opioid receptors of interest are prepared.

-

Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound).

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Separation: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect). The efficacy is often expressed as a percentage of the maximal effect produced by a standard full agonist for that receptor.

-

Mandatory Visualizations

Signaling Pathways of this compound at the KOR

Caption: this compound-activated KOR signaling pathways.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for in vitro pharmacological profiling.

Summary of Pharmacological Profile

This compound is a potent agonist at the KOR. While it was initially considered selective, subsequent studies have revealed that it also possesses appreciable affinity for the MOR, where it acts as a partial agonist or antagonist, and to a lesser extent, the DOR. This mixed pharmacological profile contributes to its complex in vivo effects.

Upon binding to the KOR, this compound initiates downstream signaling cascades primarily through the Gᵢ/G₀ family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions at the cellular level are thought to mediate the analgesic effects of KOR agonists.

In addition to G-protein-mediated signaling, KOR activation by agonists like this compound can also lead to the recruitment of β-arrestin. This process can result in receptor desensitization and internalization, as well as the activation of distinct signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the dysphoric and aversive effects associated with KOR agonism.

In vivo, this compound produces a characteristic spectrum of effects including analgesia, sedation, and dysphoria.[5] The dysphoric properties have limited its therapeutic development. The analgesic properties of both kappa and mu agonists may be mediated through the same subpopulation of high-affinity receptors.[6]

Conclusion

This compound remains a cornerstone in the study of opioid pharmacology, particularly in understanding the function of the kappa-opioid receptor. Its well-characterized, albeit complex, pharmacological profile provides a valuable reference for the development of novel KOR ligands with improved selectivity and biased signaling properties, aiming to harness the therapeutic potential of KOR activation while minimizing undesirable side effects. Further research with modern techniques is warranted to provide a more precise and comprehensive quantitative profile of this seminal KOR agonist.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Human psychopharmacology of this compound as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Ketocyclazocine: A Technical Guide

Introduction

Ketocyclazocine, a benzomorphan derivative, holds a significant place in the history of opioid pharmacology. Its discovery and subsequent characterization were pivotal in the evolution of our understanding of the complex opioid receptor system. This technical guide provides an in-depth overview of the discovery, history, and development of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines its mechanism of action, summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

A Landmark Discovery in Opioid Receptor Classification

The story of this compound is intrinsically linked to the groundbreaking work of William R. Martin and his colleagues in the mid-1970s. Prior to their research, the opioid system was largely considered to be mediated by a single receptor type. However, observations of the differing physiological and behavioral effects of various opioid compounds suggested a more complex reality.

In a seminal 1976 paper, Martin's group proposed the existence of three distinct opioid receptor subtypes: μ (mu), κ (kappa), and σ (sigma).[1] This classification was based on the unique pharmacological profiles of three prototype agonists in chronic spinal dogs: morphine for the μ-receptor, SKF-10,047 (N-allylnormetazocine) for the σ-receptor, and This compound as the prototypical agonist for the newly proposed κ-opioid receptor (KOR) .[2] This pioneering work laid the foundation for decades of research into the distinct roles of these receptors in pain, mood, and addiction.

This compound, also known by the International Nonproprietary Name (INN) Ketazocine , produced a unique spectrum of effects that were distinct from morphine.[3] While it exhibited analgesic properties, it was also associated with dysphoria, sedation, and psychotomimetic effects, but notably lacked the euphoric and respiratory depressive effects characteristic of μ-opioid agonists like morphine.[4] These distinct effects provided strong evidence for a separate receptor system, the kappa-opioid system, for which this compound became the defining research tool.

Pharmacological Profile and Mechanism of Action

This compound exerts its effects primarily as an agonist at the κ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The KOR is coupled to inhibitory G-proteins (Gαi/o).[1] Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

The dissociated G-protein subunits then modulate several intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[1]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation has been shown to stimulate several MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[5] These pathways are involved in regulating a wide range of cellular processes, including gene expression, and are thought to contribute to some of the long-term effects of KOR agonists.

The culmination of these signaling events at a systems level results in the characteristic pharmacological effects of this compound, including analgesia, sedation, and dysphoria.[3]

Quantitative Pharmacological Data

The following table summarizes the in vitro and in vivo pharmacological data for this compound.

| Parameter | Receptor/Assay | Species | Value | Reference |

| Binding Affinity (Ki) | µ-Opioid Receptor | Guinea Pig | 1.8 ± 0.2 nM | |

| δ-Opioid Receptor | Guinea Pig | 13 ± 1.0 nM | ||

| κ-Opioid Receptor | Guinea Pig | 0.20 ± 0.02 nM | ||

| Functional Activity (EC50) | [³⁵S]GTPγS Binding (κ-receptor) | CHO Cells | 21 ± 3.2 nM | |

| In Vivo Analgesia (ED50) | Tail-Flick Test (Thermal) | Rat (7-10 days old) | Effective at 1-10 mg/kg | [6] |

| Writhing Test (Chemical) | Mouse | Not explicitly found | ||

| Hot-Plate Test (Thermal) | Mouse | Not explicitly found |

Note: ED50 values for in vivo analgesic assays can vary significantly depending on the specific experimental conditions, including the species, strain, and the nature of the noxious stimulus.

Key Experimental Protocols

The characterization of this compound's pharmacological profile has relied on a variety of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of this compound for opioid receptor subtypes (μ, δ, κ).

-

Principle: The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-U-69,593 for the κ-receptor) for binding to receptors in a membrane preparation.

-

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human opioid receptor subtype of interest, or brain tissue homogenates.[7]

-

Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ).

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂.[7]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[7]

-

Scintillation Counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective opioid ligand like naloxone).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the κ-opioid receptor.

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a measure of receptor activation.[9]

-

Materials:

-

Receptor Source: Membranes from cells expressing the κ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

-

Other reagents: A high concentration of an unlabeled agonist for determining maximal stimulation.

-

-

Procedure:

-

Incubation: Incubate the cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Equilibration: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

In Vivo Assays

These assays are used to evaluate the analgesic properties of a compound in animal models.

-

Objective: To determine the analgesic efficacy (ED50) of this compound.

-

Common Models:

-

Tail-Flick Test: A thermal nociception assay where a focused beam of heat is applied to the animal's tail, and the latency to flick the tail is measured.[10]

-

Hot-Plate Test: A thermal nociception assay where the animal is placed on a heated surface, and the latency to a response (e.g., licking a paw, jumping) is recorded.

-

Writhing Test: A chemical nociception assay where an intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic abdominal constrictions ("writhes"), and the number of writhes is counted over a period of time.[11]

-

-

General Procedure:

-

Baseline Measurement: Determine the baseline nociceptive threshold of the animals before drug administration.

-

Drug Administration: Administer different doses of this compound via a specific route (e.g., subcutaneous, intraperitoneal).

-

Testing: At a predetermined time after drug administration, re-measure the nociceptive threshold using one of the assays described above.

-

-

Data Analysis:

-

The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE).

-

A dose-response curve is generated by plotting the %MPE against the logarithm of the dose of this compound.

-

The ED50 (the dose that produces a 50% analgesic effect) is determined from this curve.[12]

-

Visualizations

Signaling Pathway

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Human psychopharmacology of this compound as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morphine- and this compound-induced analgesia in the developing rat: differences due to type of noxious stimulus and body topography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ketocyclazocine: A Technical Guide for Drug Development Professionals

Abstract

Ketocyclazocine, a benzomorphan derivative, is a prototypical kappa opioid receptor (KOR) agonist that has been instrumental in the study of the kappa opioid system.[1] Its distinct pharmacological profile, characterized by analgesia but also accompanied by dysphoria and psychotomimetic effects, has spurred extensive research into its structure-activity relationships (SAR).[1] Understanding the nuanced interplay between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of novel KOR modulators with improved therapeutic indices. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of opioid pharmacology and medicinal chemistry.

Introduction to this compound and the Kappa Opioid Receptor

This compound is a potent agonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR) widely expressed in the central nervous system.[1] Activation of the KOR is associated with a range of physiological effects, including analgesia, sedation, and diuresis.[2] However, unlike mu-opioid receptor agonists such as morphine, KOR activation does not typically lead to euphoria and is instead often associated with dysphoria and hallucinations, limiting the clinical utility of non-selective KOR agonists.[1]

The KOR signals through two primary intracellular pathways: the G protein-dependent pathway and the β-arrestin pathway. The G protein pathway is believed to mediate the desirable analgesic effects, while the β-arrestin pathway is implicated in the adverse effects, such as dysphoria. This dichotomy has led to the pursuit of "biased agonists" – compounds that preferentially activate the G protein pathway over the β-arrestin pathway, with the goal of developing safer and more tolerable KOR-targeted therapeutics.

Core Structure and Key Pharmacophoric Elements

The foundational structure of this compound is the 2,6-methano-3-benzazocine scaffold. Key structural features that are critical for its interaction with the kappa opioid receptor and have been the focus of SAR studies include:

-

The N-substituent: The cyclopropylmethyl group on the nitrogen atom is a common feature in many mixed agonist-antagonist opioids and is crucial for KOR activity.

-

The 8-position: The hydroxyl group at the 8-position is a critical hydrogen bond donor, analogous to the phenolic hydroxyl in morphine. Modifications at this position have profound effects on binding affinity and functional activity.

-

The 1-position: The ketone group at the 1-position distinguishes this compound from other benzomorphans like cyclazocine and contributes to its KOR selectivity.

-

The 6,11-dimethyl groups: These methyl groups influence the conformational rigidity of the molecule and its orientation within the receptor binding pocket.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Systematic modifications of the this compound structure have yielded valuable insights into the SAR at the kappa opioid receptor. A significant body of work has focused on replacing the 8-hydroxyl group to modulate the compound's pharmacological profile and improve its drug-like properties.

Modifications at the 8-Position

The phenolic hydroxyl group at the 8-position is a key interaction point with the KOR. However, it is also a site of rapid metabolism (O-glucuronidation), which can lead to poor oral bioavailability and a short duration of action. Consequently, replacing this group has been a major focus of medicinal chemistry efforts.

One of the most informative studies in this area involved the replacement of the 8-hydroxyl group with various amino functionalities. This work, detailed in "Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines," provides a wealth of quantitative data on a series of benzomorphan analogs, including those with the this compound core.

Key findings from the modification of the 8-position include:

-

Replacement of 8-OH with 8-NH2: Direct replacement of the hydroxyl group with a primary amine (e.g., in compound (±)-49, the 8-amino analog of this compound) generally leads to a significant decrease in binding affinity at both µ and κ opioid receptors.[2]

-

Secondary and Tertiary Amines: The introduction of secondary and tertiary amines at the 8-position has been explored. Secondary amines, in particular those with (hetero)arylamino appendages, have been shown to restore and, in some cases, exceed the binding affinity of the parent hydroxyl compound.[2] This suggests that the nitrogen atom can act as a suitable hydrogen bond donor, and the appended groups can engage in additional favorable interactions within the receptor.

-

Enantioselectivity: Binding to opioid receptors is highly stereospecific. For benzomorphans, the (2R,6R,11R)-configuration is generally preferred for µ and κ receptor affinity.[2]

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) for this compound and its key analogs at the µ, δ, and κ opioid receptors. The data is primarily extracted from the study by Wentland et al. on 8-amino-2,6-methano-3-benzazocines.[2]

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and Analogs [2]

| Compound | Core Structure | R at 8-position | µ-OR Kᵢ (nM) | δ-OR Kᵢ (nM) | κ-OR Kᵢ (nM) |

| (±)-Ketocyclazocine ((±)-48) | This compound | OH | 13 ± 2.0 | 1100 ± 150 | 0.30 ± 0.04 |

| (±)-49 | This compound | NH₂ | 300 ± 32 | >10000 | 25 ± 2.6 |

Table 2: Functional Activity ([³⁵S]GTPγS Binding) at the Kappa Opioid Receptor [2]

| Compound | Eₘₐₓ (% Maximal Stimulation) | EC₅₀ (nM) |

| (±)-Ketocyclazocine ((±)-48) | 71 ± 4.5 | 3.5 ± 1.2 |

| (±)-49 | 63 ± 2.3 | 24 ± 7.0 |

Experimental Protocols

The characterization of this compound analogs involves a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors. Below are detailed methodologies for key experiments.

Synthesis of 8-Amino-Ketocyclazocine Analogs

A general synthetic scheme for the preparation of 8-amino-ketocyclazocine analogs involves the conversion of the 8-hydroxyl group to a triflate, followed by a palladium-catalyzed amination reaction.

Method A: Synthesis of Primary 8-Amino Analogs [2]

-

Triflate Formation: this compound is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a base like pyridine to yield the corresponding 8-triflate ester.

-

Palladium-Catalyzed Amination: The triflate ester is then subjected to a palladium-catalyzed cross-coupling reaction with a source of ammonia, such as benzophenone imine, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., DPPF), and a base (e.g., NaO-t-Bu) in an appropriate solvent like toluene.

-

Deprotection: The resulting imine is hydrolyzed using hydroxylamine hydrochloride to yield the primary 8-amino analog.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor are harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for κ-opioid receptors) and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

-

Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G protein-coupled receptors by agonists.

-

Assay Setup:

-

In a 96-well plate, cell membranes expressing the kappa opioid receptor are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

-

Basal binding is measured in the absence of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation: The plate is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.

-

Filtration and Counting: The reaction is terminated and the amount of bound [³⁵S]GTPγS is quantified as described for the radioligand binding assay.

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect produced by the agonist relative to a standard full agonist).

-

Visualizations

Signaling Pathways

Caption: Kappa Opioid Receptor Signaling Pathways.

Experimental Workflows

References

A Deep Dive into Kappa Opioid Receptor Modulation: Endogenous Dynorphins versus the Archetypal Agonist Ketocyclazocine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the interactions of endogenous ligands, primarily dynorphins, and the classic synthetic agonist, Ketocyclazocine, with the kappa opioid receptor (KOR). The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction, making it a significant target for therapeutic development. Understanding the nuanced differences in how endogenous and synthetic ligands engage this receptor is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This document details the binding affinities, functional potencies, and signaling pathways activated by these ligands, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts: Ligand-Receptor Interactions at the KOR

The physiological effects of KOR activation are initiated by the binding of a ligand, which can be an endogenous peptide like dynorphin or a synthetic small molecule such as this compound. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The nature and magnitude of these downstream signals are determined by the specific ligand, a concept known as functional selectivity or biased agonism.

Endogenous Ligands: The Dynorphin Peptide Family

The primary endogenous ligands for the KOR are the dynorphin peptides (Dyn A, Dyn B, and Big Dynorphin), which are derived from the precursor protein prodynorphin.[1] These peptides are widely distributed throughout the central and peripheral nervous systems and are implicated in the modulation of pain, stress responses, and mood.[1] Dynorphins are considered the cognate agonists for the KOR, displaying high affinity for the receptor.[2]

This compound: A Prototypical Synthetic Agonist

This compound is a benzomorphan derivative that was instrumental in the initial characterization of the KOR, to the extent that the "kappa" designation is derived from its name. It is a potent agonist that has been widely used as a pharmacological tool to investigate the physiological roles of the KOR. Clinically, its utility has been limited by adverse effects such as dysphoria and sedation, which are now understood to be linked to specific signaling pathways.[3]

Quantitative Comparison of Ligand Properties

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of endogenous dynorphins and this compound at the kappa opioid receptor. These values are compiled from various in vitro studies and provide a basis for comparing the pharmacological profiles of these ligands. It is important to note that absolute values can vary between studies depending on the specific experimental conditions, such as the cell line and assay format used.

Table 1: Binding Affinities (Ki) at the Human Kappa Opioid Receptor

| Ligand | Ki (nM) | Receptor Source / Radioligand |

| Dynorphin A | ~0.1-1.0 | CHO or C6 cells / [3H]diprenorphine[2] |

| Big Dynorphin | Similar to Dynorphin A | hKOR-expressing cells[4] |

| Dynorphin B | Lower than Dynorphin A | hKOR-expressing cells[4] |

| This compound | ~1.0-12 | Rat brain homogenates / [3H]ethylthis compound[5][6] |

Table 2: Functional Potency (EC50) for G-Protein Activation (GTPγS Binding Assay)

| Ligand | EC50 (nM) | Emax (% of standard) | Cell System |

| Dynorphin A | ~1-6 | Full Agonist | CHO-hKOR[7] |

| Big Dynorphin | More potent than Dyn A | Full Agonist | hKOR-expressing cells[4] |

| This compound | ~100 (as an agonist) | Moderate Agonist | CHO-hKOR[5] |

Table 3: Functional Potency (pEC50) for β-Arrestin 2 Recruitment

| Ligand | pEC50 | Emax (% of standard) | Assay System |

| Dynorphin A | 7.74 | Full Agonist | BRET[8] |

| This compound | Data not consistently available | Likely recruits β-arrestin 2 | Inferred from downstream effects |

Note: pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways: G Protein-Dependent and β-Arrestin-Mediated Cascades

Activation of the KOR by an agonist initiates two major intracellular signaling pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. The balance between these pathways is a key determinant of the physiological outcome of receptor activation.

G Protein-Dependent Signaling

Upon agonist binding, the KOR couples to inhibitory G proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. They can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.

The G protein-mediated signaling cascade is believed to be primarily responsible for the therapeutic effects of KOR agonists, including analgesia.[10]

β-Arrestin-Mediated Signaling and Biased Agonism

Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited to the intracellular face of the KOR.[11] This interaction has two main consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. It also acts as an adaptor protein to facilitate receptor endocytosis.

-

Scaffolding of Downstream Kinases: β-arrestin can act as a scaffold to bring other signaling proteins, such as mitogen-activated protein kinases (MAPKs), into proximity with the receptor, initiating a second wave of signaling. A key pathway implicated in the adverse effects of KOR agonists is the activation of p38 MAPK.[11][12]

Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another. There is growing evidence that G protein-biased KOR agonists, which potently activate the G protein pathway with minimal β-arrestin 2 recruitment, can retain the analgesic properties of traditional KOR agonists while exhibiting a significantly reduced side-effect profile, such as dysphoria and sedation.[13] While direct comparative data for this compound's bias profile is limited, its known dysphoric effects suggest significant engagement of the β-arrestin/p38 MAPK pathway.[3]

Caption: KOR Signaling Pathways.

Experimental Protocols

The characterization of ligands for the kappa opioid receptor relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test ligand for the KOR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human KOR.

-

Radioligand: [3H]U-69,593 or another high-affinity KOR-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of the unlabeled test compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-69,593).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold wash buffer.

-

Quantification: Measure radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.[5]

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the KOR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Receptor Source: Membranes from KOR-expressing cells.

-

Reagents: [³⁵S]GTPγS, GDP, unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, assay buffer containing GDP (e.g., 10 µM), and serial dilutions of the test agonist.

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay.

-

Quantification and Analysis: Measure radioactivity and plot against agonist concentration to determine EC50 and Emax values.[8]

cAMP Inhibition Assay

This assay measures the ability of a KOR agonist to inhibit the production of cAMP.

Materials:

-

Cells: Whole cells expressing the KOR.

-

Reagents: Forskolin (an adenylyl cyclase activator), a phosphodiesterase inhibitor (e.g., IBMX), and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed KOR-expressing cells in a multi-well plate.

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor.

-

Agonist Stimulation: Add serial dilutions of the test agonist and incubate.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and a basal control (100% inhibition). Plot the percentage inhibition against agonist concentration to determine the IC50.[14]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR. Several technologies are available, such as BRET (Bioluminescence Resonance Energy Transfer) and enzyme fragment complementation (e.g., PathHunter).

General Procedure (using BRET as an example):

-

Cell Line: Use a cell line co-expressing the KOR fused to a BRET donor (e.g., a luciferase) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein).

-

Cell Plating: Seed cells in a multi-well plate.

-

Substrate Addition: Add the luciferase substrate.

-

Agonist Stimulation: Add serial dilutions of the test agonist.

-

BRET Measurement: Measure the light emission at the donor and acceptor wavelengths. The BRET ratio is calculated from these values.

-

Data Analysis: Plot the BRET ratio against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.[15]

Logical Relationship in Biased Agonism

The concept of biased agonism can be visualized as a decision point in the KOR signaling cascade, where the conformation of the ligand-receptor complex dictates the preference for either G protein or β-arrestin engagement.

Caption: Biased Agonism at the KOR.

Conclusion

The comparative analysis of endogenous dynorphins and the synthetic agonist this compound at the kappa opioid receptor reveals important insights for drug development. While both classes of ligands potently activate the KOR, the nuances of their signaling profiles, particularly with respect to biased agonism, are critical. The dysphoric and sedative side effects associated with this compound and other early KOR agonists are now largely attributed to the robust activation of the β-arrestin/p38 MAPK pathway. In contrast, the development of G protein-biased agonists, which mimic the therapeutic signaling of endogenous ligands while minimizing the engagement of pathways associated with adverse effects, represents a promising strategy for creating safer and more effective KOR-targeted therapeutics for pain and other neurological disorders. The experimental protocols detailed in this guide provide the framework for the continued characterization of novel KOR ligands and the advancement of this important field of research.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human psychopharmacology of this compound as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

In Vitro Characterization of Ketocyclazocine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Ketocyclazocine, a classic benzomorphan opioid, with a primary focus on its binding affinity and functional profile at opioid receptors. This compound is a historically significant compound that was instrumental in the initial classification of opioid receptor subtypes, particularly the kappa opioid receptor (KOR), for which it is a prototypical agonist.[1] This document outlines the common experimental protocols used to assess its binding and functional characteristics and summarizes the available quantitative data.

Introduction to this compound

This compound is a synthetic opioid that exhibits a distinct pharmacological profile compared to morphine-like compounds. Its effects, which can include analgesia, sedation, and dysphoria, are primarily mediated through its interaction with the kappa opioid receptor.[1][2] Understanding the in vitro binding and functional characteristics of this compound is crucial for researchers studying KOR pharmacology and for the development of novel kappa-targeted therapeutics.

Quantitative Binding Data

The binding affinity of this compound for the three main opioid receptor subtypes—mu (MOR), delta (DOR), and kappa (KOR)—is a critical determinant of its pharmacological activity. These affinities are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki). It is important to note that reported Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue or cell preparation, and buffer composition.[3]

The following table summarizes representative binding affinity data for this compound at the human opioid receptors.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Source |

| This compound | KOR | ~1-5 | [³H]U69,593 | Brain Homogenates |

| MOR | >100 | [³H]DAMGO | Brain Homogenates | |

| DOR | >100 | [³H]DPDPE | Brain Homogenates |

Note: The presented data is a compilation from various sources and should be considered representative. Direct comparison of absolute values across different studies requires caution.

Experimental Protocols

Radioligand Competition Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]ethylthis compound or the more selective [³H]U69,593 for KOR) is incubated with a preparation of cell membranes expressing the receptor of interest.[1] Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Detailed Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR) or homogenized brain tissue (e.g., guinea pig cerebellum for KOR) are harvested.

-

The cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]U69,593 for KOR).

-

Increasing concentrations of unlabeled this compound.

-

Membrane preparation (typically 10-50 µg of protein).

-

-

To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone) is used in place of this compound in separate wells.

-

-

Incubation:

-

The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Functional Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs).[5] Agonist binding to a Gi/o-coupled receptor like the KOR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a measure of receptor activation.[5]

Detailed Methodology:

-

Membrane Preparation:

-

Membranes are prepared from cells expressing the KOR, similar to the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (typically 10-30 µM) to ensure G proteins are in the inactive state.

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS (e.g., 10 µM) is added.

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

The plate is incubated at 30°C for 30-60 minutes.

-

-

Termination and Filtration:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

-

Quantification:

-

Radioactivity is counted using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from the total binding.

-

The data are plotted as the percentage of stimulation over basal versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

-

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Signaling Pathways

Upon agonist binding, the KOR undergoes a conformational change that allows it to couple to and activate inhibitory G proteins of the Gi/o family. This initiates a signaling cascade with several downstream effects.

G Protein-Mediated Signaling

The canonical signaling pathway for the KOR involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

β-Arrestin-Mediated Signaling

Following G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[6] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[6] Additionally, β-arrestin can act as a scaffold protein to initiate G protein-independent signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK, JNK, and p38.[6]

The concept of biased agonism describes how some ligands can preferentially activate either the G protein-mediated or the β-arrestin-mediated signaling pathway.[2][7] The specific signaling bias of this compound has not been extensively characterized in the literature.

Caption: Simplified KOR signaling pathways activated by an agonist.

Conclusion

This compound remains a valuable pharmacological tool for the study of the kappa opioid receptor. Its characterization through in vitro binding and functional assays is essential for understanding its mechanism of action and for providing a benchmark for the development of new KOR-targeted ligands. The methodologies described in this guide represent standard approaches for elucidating the affinity, potency, and efficacy of compounds like this compound at opioid receptors. Further research is warranted to fully characterize its potential for biased agonism and to provide a more comprehensive and standardized dataset of its binding and functional parameters.

References

- 1. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketazocine - Wikipedia [en.wikipedia.org]

- 3. xenotech.com [xenotech.com]

- 4. Multiple opiate receptors: [3H]ethylthis compound receptor binding and this compound analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ketocyclazocine's Role in Modulating Dopaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketocyclazocine, a benzomorphan derivative, serves as a prototypical agonist for the kappa-opioid receptor (KOR), a critical component of the endogenous opioid system. Activation of the KOR, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that lead to the modulation of various neurotransmitter systems. Of particular significance is the profound influence of KOR activation on dopaminergic pathways, which are central to reward, motivation, and motor control. This technical guide provides an in-depth examination of the mechanisms by which this compound, through its action on KORs, modulates dopaminergic systems. It includes a review of the relevant signaling pathways, quantitative data on receptor binding and dopamine dynamics, detailed experimental protocols for key research methodologies, and graphical representations of the core concepts.

Introduction to this compound and the Kappa-Opioid Receptor

This compound is an exogenous opioid that was instrumental in the initial characterization of the kappa-opioid receptor (KOR). While early research with its tritiated analogue, [3H]ethylthis compound, revealed a complex binding profile with some similarities to mu (μ) opioid agonists, it is now firmly established as a KOR agonist.[1][2] The KOR system, along with its endogenous ligands, the dynorphins, is widely distributed throughout the central nervous system and plays a key role in analgesia, stress responses, and mood regulation. However, the clinical utility of KOR agonists has been limited by their propensity to produce adverse effects such as dysphoria, sedation, and psychotomimetic-like states, effects that are intrinsically linked to their modulation of dopaminergic circuitry.[3]

Kappa-Opioid Receptor Signaling Pathways

The KOR is a canonical GPCR that couples primarily to the inhibitory Gi/o family of G proteins. Ligand binding by agonists like this compound triggers a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then interact with various downstream effectors to produce the receptor's characteristic cellular effects.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: KOR activation also leads to the phosphorylation and activation of several MAPK pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. The β-arrestin pathway, particularly involving p38 MAPK, has been strongly associated with the aversive and dysphoric effects of KOR agonists.

Quantitative Pharmacology of this compound

The pharmacological profile of an opioid is defined by its binding affinity (Ki) for the different opioid receptor types (μ, δ, κ). While this compound is the namesake agonist for the KOR, its analogue, ethylthis compound (EKC), has often been used in radioligand binding studies. These studies indicate that EKC, while preferential for the KOR, is not entirely selective and possesses appreciable affinity for the μ-opioid receptor. This lack of absolute selectivity is an important consideration in interpreting its pharmacological effects.

Table 1: Opioid Receptor Binding Profile of Ethylthis compound (EKC)

| Receptor Subtype | Relative Affinity | Notes |

|---|---|---|

| Kappa (κ) | High | Primary target receptor. |

| Mu (μ) | ~80% of kappa affinity[4] | Contributes to a complex pharmacological profile.[5] |

| Delta (δ) | ~20% of kappa affinity[4] | Lower affinity compared to kappa and mu receptors. |

Modulation of Dopaminergic Systems

The primary mechanism by which this compound and other KOR agonists impact the dopaminergic system is through the inhibition of dopamine release in key brain regions associated with reward and motivation, most notably the nucleus accumbens (NAc) and its inputs from the ventral tegmental area (VTA).

Dynorphin/KOR systems act as a natural brake on the dopamine system. KORs are located on the terminals of dopaminergic neurons in the NAc and striatum. Activation of these presynaptic KORs by this compound leads to the inhibition of voltage-gated calcium channels and the activation of GIRK channels, which collectively reduces the amount of dopamine released into the synapse upon neuronal firing.

Studies using selective KOR agonists like U-50,488 and U-69593 have quantitatively demonstrated this inhibitory effect. Furthermore, some research suggests that KOR activation can also modulate dopamine uptake by affecting the dopamine transporter (DAT).[6] The net effect of KOR activation is a decrease in extracellular dopamine levels, which is thought to underlie the dysphoric and aversive states associated with these compounds.

Table 2: Quantitative Effects of KOR Agonists on Dopaminergic Systems

| Compound | Dose / Concentration | Brain Region | Effect on Dopamine (DA) / Metabolites | Reference |

|---|---|---|---|---|

| U-50,488 | 10 mg/kg i.p. | Nucleus Accumbens | Modest decrease in basal DA; 50% decrease in cocaine-induced DA increase. | [5] |

| U-50,488 | 5 mg/kg i.p. | Nucleus Accumbens | Reduced DA signal amplitude to 88.6% of baseline. | |

| U-69593 | 0.32 mg/kg s.c. (5 days) | Nucleus Accumbens | Significantly reduced the rate of DA uptake. | [6] |

| Cyclazocine | 4-32 mg/kg | Striatum | Significantly decreased DA concentration; increased DOPAC and HVA levels. | |

| 1BnTIQ* | - | Striatum | Depressed DA level by approx. 60%; increased HVA level by 40%. | [7] |

Note: 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous compound with antidopaminergic properties, included for comparative purposes.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat striatum) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate cell membranes containing the opioid receptors. The resulting pellet is washed and resuspended to a specific protein concentration.

-

Assay Incubation: In assay tubes, the membrane preparation is incubated with:

-

A fixed concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]diprenorphine for general opioid receptors or a more selective ligand).

-

A range of concentrations of the unlabeled test compound (this compound).

-

Total binding is measured in the absence of any competitor, while non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard ligand.

-

-

Separation: After incubation to equilibrium (e.g., 60 minutes at 25°C), the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters are washed quickly with cold buffer to remove any remaining free ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent inhibition versus log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Microdialysis

This protocol is used to measure the concentration of extracellular dopamine and its metabolites in the brain of a freely moving animal.[9][10]

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat. The animal is allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula. The probe is continuously perfused with a sterile, isotonic artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into small vials, often cooled to prevent degradation. Several baseline samples are collected before any drug administration.

-